molecular formula C10H6F3NO2S B2702983 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1648807-91-3

3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No. B2702983
CAS RN: 1648807-91-3
M. Wt: 261.22
InChI Key: JBBLVGFYRLMNPD-UHFFFAOYSA-N
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Description

“3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid”, can be achieved through various methods. One such method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This process provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .


Molecular Structure Analysis

The molecular structure of “3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains an amino group and a carboxylic acid group, which contribute to its reactivity and potential applications.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis and Biological Evaluation 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid derivatives have been explored for their potential anti-inflammatory properties. Specifically, 5-Aminobenzo[b]thiophene-2-carboxylic acid was converted into various C5-substituted benzo[b]thiophenes, demonstrating potent anti-inflammatory activity. This research underlines the therapeutic potential of this compound in the development of anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

Chemical Transformations and Reactions The nitration of benzo[b]thiophen-2-carboxylic acid, a related compound, has been examined, yielding a mixture of substitution products. This study provides insights into the chemical behavior and possible transformations of benzo[b]thiophene derivatives, which could be relevant for the modification or functionalization of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (Cooper & Scrowston, 1971).

Amino Acids and Dehydroamino Acids Synthesis Research has delved into the preparation of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety, highlighting the compound's potential as a building block in the synthesis of biologically significant molecules. The synthesis involved Michael addition and palladium-catalyzed C−C or C−N cross couplings, showcasing the compound's versatility in organic synthesis (Abreu, Silva, Ferreira, & Queiroz, 2003).

Pharmaceutical Research and Drug Design

Antiarhythmic and Serotonin Antagonist Activities A series of thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This finding indicates the compound's potential role in the design of new therapeutic agents targeting these specific activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Benzo[b]thiophene Derivatives Synthesis The study on the synthesis of 2-aryl-3-substituted benzo[b]thiophenes, which are valuable for their use as selective estrogen receptor modulators, suggests a broader application of benzo[b]thiophene derivatives in pharmaceutical research. The presented methodology offers an efficient route to synthesize these compounds, highlighting the significance of benzo[b]thiophene core in drug development (David, Perrin, Pellet-Rostaing, Fournier dit Chabert, & Lemaire, 2005).

properties

IUPAC Name

3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)5-3-1-2-4-6(14)8(9(15)16)17-7(4)5/h1-3H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBLVGFYRLMNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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